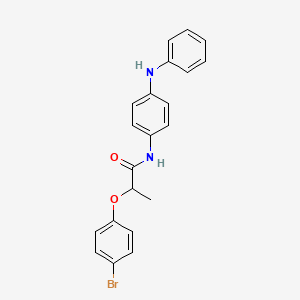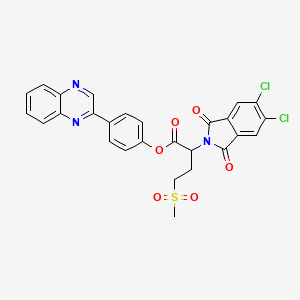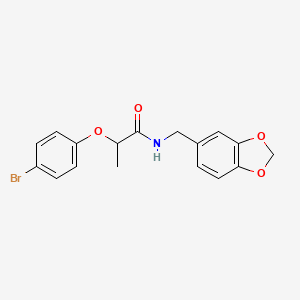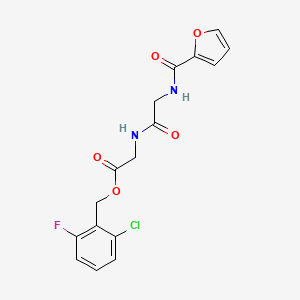
N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide
Übersicht
Beschreibung
N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPP is a synthetic compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide works by covalently modifying the active site of enzymes. The compound contains a reactive group that can react with the nucleophilic residues in the active site of enzymes. The covalent modification of enzymes by N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can be detected by using various techniques such as mass spectrometry and gel electrophoresis.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has been shown to have various biochemical and physiological effects. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can inhibit the activity of enzymes involved in various biological processes such as lipid metabolism, protein degradation, and signal transduction. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has several advantages for lab experiments. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can be used to study the activity of enzymes in complex biological systems such as cells and tissues. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also be used to identify new targets for drug development. However, N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has some limitations for lab experiments. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can only modify enzymes that have an active site accessible to the reactive group of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also modify non-target proteins, leading to false-positive results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide. One direction is the development of new N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide analogs that can modify enzymes with greater specificity and efficiency. Another direction is the application of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide in the study of new biological processes and diseases. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also be used in the development of new drugs that target specific enzymes involved in disease processes.
Conclusion:
In conclusion, N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can be used as a chemical probe to study the activity of enzymes involved in various biological processes. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has various biochemical and physiological effects and has been used in the study of various diseases. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has several advantages for lab experiments but also has some limitations. There are several future directions for the study of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide, including the development of new N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide analogs and the application of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide in the study of new biological processes and diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has been widely used in scientific research due to its potential applications in various fields. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can be used as a chemical probe to study the activity of enzymes involved in various biological processes. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also be used to identify new targets for drug development and to study the mechanism of action of drugs. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has been used in the study of various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-15(26-20-13-7-16(22)8-14-20)21(25)24-19-11-9-18(10-12-19)23-17-5-3-2-4-6-17/h2-15,23H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRRWAAVSPLPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[4-(phenylamino)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)


![5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112173.png)
![2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4112179.png)

![(4-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4112190.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112202.png)

![4-[(diethylamino)methyl]-5-ethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B4112212.png)

![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4112227.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4112230.png)